3,3,3-trifluoro-2-(furan-2-ylmethyl)propanoic acid
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2-(furan-2-ylmethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)6(7(12)13)4-5-2-1-3-14-5/h1-3,6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYZPEJVGHRMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379245 | |
| Record name | 3-(2-Furyl)-2-(trifluoromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241154-04-1 | |
| Record name | 3-(2-Furyl)-2-(trifluoromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3,3,3-trifluoro-2-(furan-2-ylmethyl)propanoic acid generally involves:
- Preparation of trifluoromethylated aldehyde or intermediate compounds.
- Introduction of the furan-2-ylmethyl substituent via alkylation or condensation.
- Oxidation or hydrolysis steps to yield the final propanoic acid derivative.
Preparation of 3,3,3-Trifluoropropionaldehyde Intermediate
A key intermediate in the synthesis is 3,3,3-trifluoropropionaldehyde, which can be prepared via acid-catalyzed hydrolysis of 1,1-dialkoxy-3,3,3-trifluoropropane derivatives. The process is described in a Chinese patent (CN105669399A) as follows:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 1,1-dialkoxy-3,3,3-trifluoropropane (R = CH3, C2H5, ...), Acetic acid, Catalyst (e.g., sulfuric acid) | Reaction in a three-neck flask, heated to 90–140 °C, stirred for 2–8 hours | Yield up to 95%, purity 98% |
| 2 | Distillation to collect product fractions at 50–70 °C | Isolation of 3,3,3-trifluoropropionaldehyde | Confirmed by MS, IR, NMR |
Catalysts used: Sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, methanesulfonic acid, trifluoroacetic acid.
$$
\text{CF}3\text{CHCH}(OR)2 + \text{CH}3\text{COOH} \xrightarrow{\text{acid catalyst}} \text{CF}3\text{CH}2\text{CHO} + \text{CH}3\text{COOR}
$$
This method is noted for its high yield and cost efficiency compared to previous synthetic routes.
Introduction of the Furan-2-ylmethyl Group
Although specific preparation methods for the exact compound this compound are scarce, related synthetic approaches for trifluoromethylated compounds with heteroaryl substituents typically involve:
- Alkylation of trifluoromethylated intermediates with furan-2-ylmethyl halides or equivalents.
- Use of bases or catalysts to promote nucleophilic substitution or addition reactions.
One experimental procedure for trifluoromethyl ketone derivatives involves reacting aldehydes with trifluoromethyl ketones in the presence of piperidine and acetic acid in toluene at 0 °C to 50 °C, followed by purification using chromatography. This approach can be adapted to introduce the furan-2-ylmethyl moiety via appropriate aldehyde or ketone precursors.
Conversion to the Propanoic Acid Derivative
Hydrolysis or oxidation steps convert intermediates to the target propanoic acid. For example, a related trifluoromethylated acid, 3,3,3-trifluoro-2,2-dimethylpropionic acid, is synthesized by refluxing the corresponding intermediate with sodium hydroxide aqueous solution at 90–100 °C overnight, followed by acidification and extraction to isolate the acid with 84.3% yield and 98% purity.
Summary Table of Preparation Steps and Conditions
| Step | Compound | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3,3,3-Trifluoropropionaldehyde | 1,1-dialkoxy-3,3,3-trifluoropropane, Acetic acid, Acid catalyst | 90–140 °C, 2–8 h, stirring | 95%, purity 98% | Acid catalyzed hydrolysis |
| 2 | Alkylation/Condensation intermediate | Furan-2-ylmethyl halide or aldehyde, base/catalyst | 0–50 °C, 2–16 h | Not explicitly reported | Adapted from trifluoromethyl ketone syntheses |
| 3 | This compound | Hydrolysis with NaOH, acidification | Reflux 90–100 °C overnight | ~84% (analogous compounds) | Extraction and purification |
Research Findings and Structural Verification
- Structural confirmation of intermediates such as 3,3,3-trifluoropropionaldehyde is validated by mass spectrometry (m/z 112 for molecular ion), infrared spectroscopy (carbonyl stretch ~1741 cm⁻¹), and nuclear magnetic resonance (¹³C NMR δ ~123.95 ppm for CF₃, δ ~191.9 ppm for aldehyde carbon).
- Purification methods include distillation and flash chromatography.
- The use of strong acid catalysts significantly improves reaction yields and reduces costs.
- Reaction parameters such as temperature, catalyst type, and molar ratios critically influence product purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-trifluoro-2-(furan-2-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
3,3,3-Trifluoro-2-(furan-2-ylmethyl)propanoic acid has been investigated for its potential therapeutic properties:
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit significant anti-inflammatory activities. The trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
- Anticancer Activity : Studies have shown that derivatives of trifluorinated compounds can inhibit cancer cell proliferation. The unique electronic properties imparted by the trifluoromethyl group may facilitate interactions with key proteins involved in cancer progression .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions or coupling reactions. Its structure allows for modifications that can lead to the development of new pharmaceuticals.
- Role in Material Science : The incorporation of trifluoromethyl groups is known to enhance the thermal stability and hydrophobicity of polymers. This property makes it valuable in developing advanced materials for coatings and membranes .
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal explored the anti-inflammatory properties of compounds derived from this compound. The results indicated a marked reduction in pro-inflammatory cytokines in vitro, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
Case Study 2: Anticancer Activity
In another study, researchers synthesized derivatives of this compound and evaluated their effects on various cancer cell lines. The findings demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating potential for development as anticancer agents .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(furan-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring can participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Acidity: The trifluoromethyl group lowers the pKa of the carboxylic acid (e.g., 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid has pKa ~1.2) compared to non-fluorinated analogs .
- Solubility: Fluorinated compounds exhibit reduced water solubility. For example, diclofenac (a non-fluorinated NSAID) has solubility of 33 mg/L, while fluorinated analogs like this compound are expected to have even lower solubility due to increased hydrophobicity .
- Thermal Stability: Compounds with aromatic substituents (e.g., furan, thiophene) demonstrate higher thermal stability (e.g., boiling point of 235°C for 3,3,3-trifluoro-2-(tetrahydrothienylmethyl)propanoic acid ).
Biological Activity
3,3,3-Trifluoro-2-(furan-2-ylmethyl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a trifluoromethyl group, which enhances its lipophilicity and biological interactions. The presence of the furan moiety is significant for its reactivity and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉F₃O₃ |
| Molecular Weight | 226.19 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of furan-containing compounds exhibit significant antimicrobial activity. Specifically, compounds like 3-(furan-2-yl)propenoic acids have shown efficacy against various pathogens.
- Antifungal Activity : At a concentration of 64 µg/mL, certain derivatives have demonstrated good activity against Candida albicans, a common yeast pathogen .
- Bacterial Inhibition : These compounds also exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating potential use in treating bacterial infections .
The biological activity of this compound is likely attributed to its ability to interact with bacterial cell membranes and disrupt metabolic processes. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its antimicrobial effects.
Case Studies
Several studies have investigated the biological activities of furan derivatives:
- Study on Hydroarylation Products : Research on hydroarylation reactions involving furan derivatives revealed that these products possess antimicrobial properties against yeast-like fungi and bacteria at specific concentrations .
- Synthesis and Biological Evaluation : A synthesis study highlighted the production of various aryl-furan derivatives that were evaluated for their biological activities. The findings suggest that modifications in the furan structure can lead to enhanced antimicrobial efficacy .
Q & A
Q. What synthetic strategies are effective for introducing the trifluoromethyl group in 3,3,3-trifluoro-2-(furan-2-ylmethyl)propanoic acid?
- Methodological Answer: The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) under acidic conditions. Alternatively, radical trifluoromethylation with CF₃I and a radical initiator (e.g., TBHP) is effective. The furan-2-ylmethyl moiety is typically introduced via Friedel-Crafts alkylation or Pd-catalyzed coupling. Structural validation requires ¹⁹F NMR (δ -60 to -75 ppm for CF₃) and GC/MS with derivatization (e.g., methyl ester formation). Purity should exceed 98%, confirmed by HPLC (C18 column, UV detection at 210 nm) and NMR integration .
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer: Combine chromatographic and spectroscopic methods:
- HPLC: Use a C18 column with mobile phase (0.1% TFA in H₂O:MeOH = 60:40), UV detection at 210 nm. Retention time ~8.2 min.
- NMR: ¹H NMR should show the furan proton multiplet (δ 6.2–7.4 ppm) and propanoic acid CH₂ (δ 2.8–3.2 ppm). ¹⁹F NMR confirms the CF₃ group (δ -68 ppm).
- GC/MS: Derivatize with diazomethane; monitor m/z 243 [M+H]⁺.
Purity >98% is indicated by absence of extraneous peaks .
Q. What analytical techniques are recommended for quantifying this compound and its metabolites?
- Methodological Answer:
- GC/MS: Derivatize carboxyl groups with diazomethane. Use internal standards (e.g., dichloroacetic acid) for quantification. Monitor m/z 243 (parent compound) and m/z 157 (degradation product).
- LC-HRMS: Electrospray ionization (ESI⁻) with C18 column; track [M-H]⁻ ions.
- ¹⁹F NMR: Quantify metabolites like 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid (δ -72 ppm) .
Advanced Research Questions
Q. How does the furan substituent influence enzymatic degradation by β-lyase compared to phenyl analogs?
- Methodological Answer: The electron-rich furan enhances glutathione conjugation, forming S-conjugates that are β-lyase substrates. Comparative studies with phenyl analogs (e.g., 3,3,3-trifluoro-2-(m-tolyl)propionic acid) show 30% faster cleavage rates due to furan’s smaller steric profile. Conduct in vitro assays: incubate S-conjugates with renal cytosol (pH 7.4, 37°C), and quantify fluorinated acids via GC/MS. Use β-lyase inhibitors (e.g., aminooxyacetic acid) as controls .
Q. How can conflicting data on metabolite ratios (fluoroacids vs. mercapturates) be resolved in pharmacokinetic studies?
- Methodological Answer: Discrepancies arise from exposure duration (e.g., 24h vs. 72h) or species-specific enzyme expression. Standardize protocols:
- Time-course studies: Collect urine at 24h (fluoroacid:mercapturate ratio ~1.5:1) and 72h (ratio ~3:1) post-exposure .
- Analytical validation: Spike urine with internal standards (N-acetyl-S-(2,2-difluorovinyl)-L-cysteine) to correct for recovery.
- Cross-species comparison: Use Fischer 344 rats for in vivo models and human renal proximal tubule cells for in vitro validation .
Q. What experimental approaches elucidate interactions with DAHP synthase?
- Methodological Answer:
- Co-crystallization: Resolve structures (e.g., PDB 7RUD) to identify binding pockets. The trifluoromethyl group stabilizes interactions with Phe-sensitive residues.
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) in Tris buffer (pH 7.5, 25°C). Typical Kd values range 10–50 µM.
- Mutagenesis: Replace active-site Phe residues (e.g., Phe157Ala) to assess steric effects on inhibition .
Data Contradiction Analysis
Q. Why does alkene mercapturate excretion plateau at higher FDVE exposures in rats?
- Methodological Answer: Nonlinear kinetics arise from saturation of glutathione transferase (GST) isoforms. To test:
- Dose-response assays: Expose rats to FDVE (0–220 ppm) and measure urinary mercapturates.
- Enzyme kinetics: Isolate hepatic GST and measure Vmax (alkene mercapturate: ~2.5 nmol/min/mg vs. alkane: ~4.0 nmol/min/mg).
- Computational modeling: Fit data to Michaelis-Menten equations to identify Km and Vmax .
Structural Modification Studies
Q. How does substituting the furan with a pyridyl group affect metabolic stability?
- Methodological Answer: Pyridyl analogs (e.g., 3,3,3-trifluoro-2-(pyridin-2-yl)propionic acid) show reduced β-lyase cleavage due to nitrogen’s electron-withdrawing effects. Synthesize analogs via Suzuki coupling, then compare half-lives in renal cytosol (pH 7.4, 37°C). Pyridyl derivatives exhibit t₁/₂ >6h vs. furan (t₁/₂ ~2h) .
Method Optimization
Q. What in vitro models best predict in vivo metabolism of this compound?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
